molecular formula C22H29ClN4O2 B4128138 1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]urea

1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]urea

Cat. No.: B4128138
M. Wt: 416.9 g/mol
InChI Key: OVMCBRNECCOPSF-UHFFFAOYSA-N
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Description

N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorinated aromatic ring, a piperazine moiety, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Chlorinated Aromatic Intermediate: This step involves the chlorination of 2-methylphenyl to obtain 2-chloro-5-methylphenyl.

    Preparation of the Piperazine Derivative: The next step is the synthesis of 4-(4-ethoxyphenyl)-1-piperazine, which involves the reaction of 4-ethoxyaniline with piperazine.

    Coupling Reaction: The final step is the coupling of the chlorinated aromatic intermediate with the piperazine derivative in the presence of a suitable coupling agent, such as carbodiimide, to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphen

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4O2/c1-3-29-19-7-5-18(6-8-19)27-14-12-26(13-15-27)11-10-24-22(28)25-21-16-17(2)4-9-20(21)23/h4-9,16H,3,10-15H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMCBRNECCOPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=C(C=CC(=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]urea
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1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]urea

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